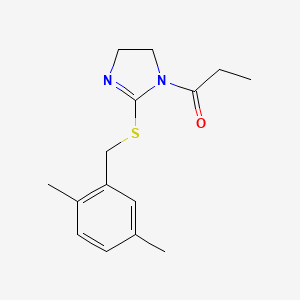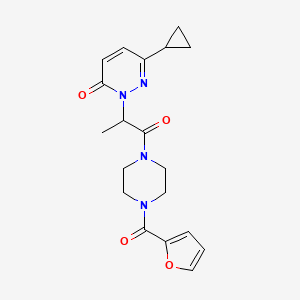
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with similar structural features have been synthesized and characterized, providing valuable insights into their molecular structure and potential interactions. For example, the synthesis of novel heterocyclic compounds involving fluorophenyl, thiophene, and pyrazole moieties has been explored, indicating their significance in medicinal chemistry and materials science due to their diverse biological activities and applications in pharmaceuticals (S. Nagaraju et al., 2018).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer activities of compounds containing elements of the target molecule's structure. For instance, derivatives of thiophene and pyrazole have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Nazan Inceler et al., 2013). Additionally, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some compounds showing significant inhibitory activities (A. Cetin et al., 2021).
Molecular Docking and Enzyme Inhibition
The enzyme inhibitory potential of thiophene and pyrazole derivatives is further underscored by molecular docking studies, which help in understanding the interaction of these compounds with enzyme active sites. Such studies reveal the compounds' binding affinities and suggest mechanisms of action, providing a foundation for the development of new therapeutic agents (A. Cetin et al., 2021).
properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-23-18(13-17(22-23)14-4-6-16(21)7-5-14)20(25)24-10-8-15(9-11-24)19-3-2-12-26-19/h2-7,12-13,15H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNSOARCXPFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

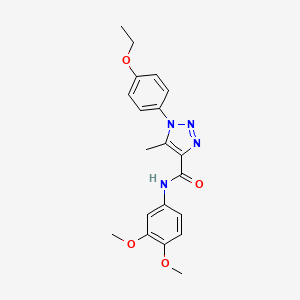
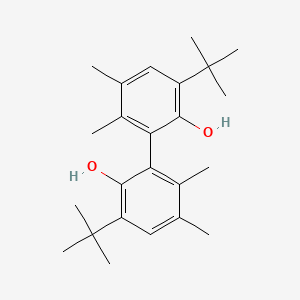
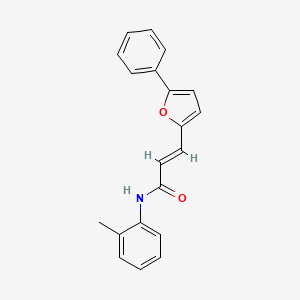
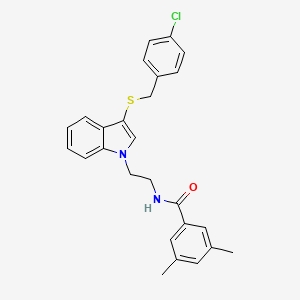
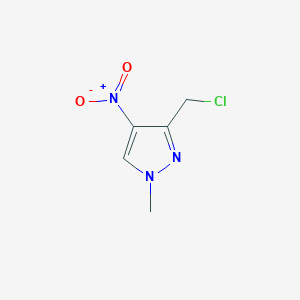
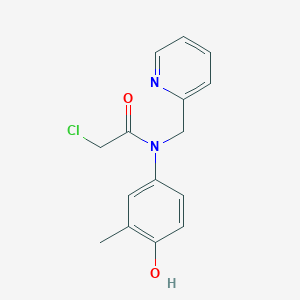
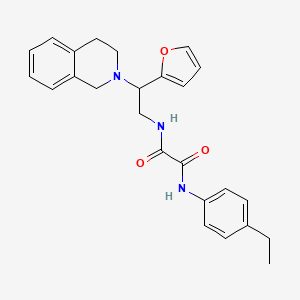
![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)
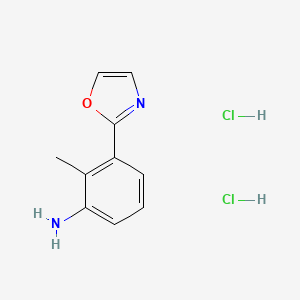
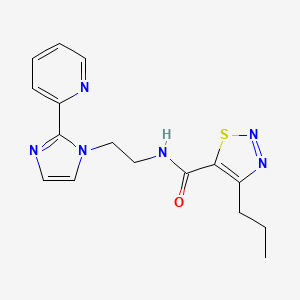
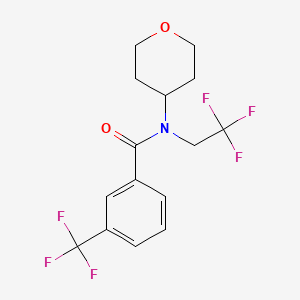
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
